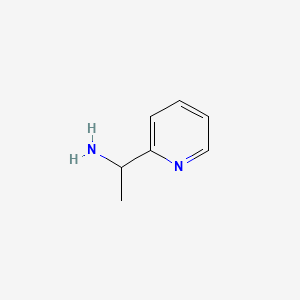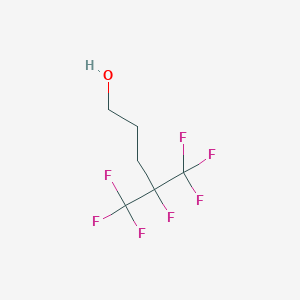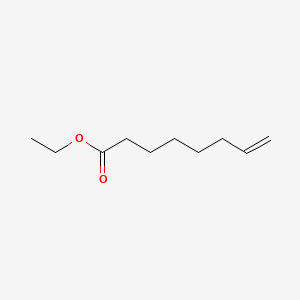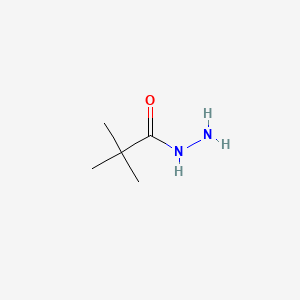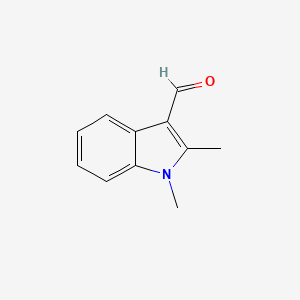
1,2-二甲基-1H-吲哚-3-甲醛
描述
1,2-Dimethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Dimethyl-1H-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Dimethyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环砌块
1,2-二甲基-1H-吲哚-3-甲醛在化学合成中用作杂环砌块 . 杂环化合物因其多样的生物活性而被广泛应用于药物化学。
吲哚衍生物的生物潜力
吲哚衍生物,包括1,2-二甲基-1H-吲哚-3-甲醛,具有多种生物活性,如抗病毒、抗炎、抗癌、抗HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾和抗胆碱酯酶活性 . 这种广泛的活性使吲哚衍生物成为研究人员感兴趣的领域。
醛糖还原酶抑制剂
1,2-二甲基-1H-吲哚-3-甲醛衍生物已被评估为醛糖还原酶 (ALR2) 抑制剂 . 醛糖还原酶是参与葡萄糖代谢的酶,其抑制对治疗糖尿病并发症有益。
醛还原酶抑制剂
除了是ALR2 抑制剂外,1,2-二甲基-1H-吲哚-3-甲醛衍生物也已被评估为醛还原酶 (ALR1) 抑制剂 . 醛还原酶是一种将醛和酮分别还原为伯醇和仲醇的酶。
多组分反应
1,2-二甲基-1H-吲哚-3-甲醛及其衍生物是多组分反应中重要而有效的化学前体 . 多组分反应在合成复杂分子方面非常有效,因为它们涉及三个或更多反应物的反应以形成产物,其中基本上所有或大多数原子都贡献于新形成的产物。
肠道细菌衍生的吲哚研究
对肠道细菌的研究表明,吲哚及其衍生物,包括1,2-二甲基-1H-吲哚-3-甲醛,在肠道和肝脏疾病中起着重要作用 . 这为治疗这些疾病开辟了新的治疗可能性。
作用机制
Target of Action
1,2-Dimethyl-1H-indole-3-carboxaldehyde, also known as 1,2-Dimethyl-1H-indole-3-carbaldehyde or 1,2-dimethylindole-3-carbaldehyde, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1,2-Dimethyl-1H-indole-3-carboxaldehyde may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1,2-Dimethyl-1H-indole-3-carboxaldehyde may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that 1,2-dimethyl-1h-indole-3-carboxaldehyde may also induce various molecular and cellular effects .
生化分析
Biochemical Properties
1,2-Dimethyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a precursor in the synthesis of indole derivatives, which are known for their biological activities such as anticancer, antimicrobial, and anti-inflammatory properties . The interactions of 1,2-Dimethyl-1H-indole-3-carbaldehyde with these biomolecules often involve the formation of covalent bonds, leading to the creation of more complex structures.
Cellular Effects
1,2-Dimethyl-1H-indole-3-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1,2-Dimethyl-1H-indole-3-carbaldehyde, have been found to modulate the activity of certain signaling pathways that are crucial for cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of 1,2-Dimethyl-1H-indole-3-carbaldehyde involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting cellular metabolism . Additionally, 1,2-Dimethyl-1H-indole-3-carbaldehyde can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-1H-indole-3-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Dimethyl-1H-indole-3-carbaldehyde is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular functions, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anticancer or antimicrobial activities. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 1,2-Dimethyl-1H-indole-3-carbaldehyde exerts its optimal biological activity without causing significant toxicity.
Metabolic Pathways
1,2-Dimethyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of 1,2-Dimethyl-1H-indole-3-carbaldehyde on metabolic flux and metabolite levels are important factors that influence its overall biological activity.
Transport and Distribution
The transport and distribution of 1,2-Dimethyl-1H-indole-3-carbaldehyde within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 1,2-Dimethyl-1H-indole-3-carbaldehyde within tissues can also affect its accumulation and overall biological activity.
Subcellular Localization
The subcellular localization of 1,2-Dimethyl-1H-indole-3-carbaldehyde is an important factor that influences its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 1,2-Dimethyl-1H-indole-3-carbaldehyde within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
1,2-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGUWHAXRMPCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344736 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38292-40-9 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dimethyl-1H-indole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)


